molecular formula C₅₆H₉₈N₁₆O₁₃ xH₂SO₄ B1157618 Unii-57vab21zlf

Unii-57vab21zlf

Cat. No.: B1157618
M. Wt: 1203.48
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

UNII-57VAB21ZLF (CAS No. 1046861-20-4) is a boronic acid derivative with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol . This compound is characterized by its phenyl ring substituted with bromine, chlorine, and a boronic acid functional group. Key physicochemical properties include:

  • LogP (octanol-water partition coefficient): 2.15 (XLOGP3), 0.78 (WLOGP)
  • Solubility: 0.24 mg/mL in water, classified as "soluble"
  • Bioavailability score: 0.55 (moderate)
  • Synthetic accessibility: 2.07 (indicating moderate complexity in synthesis) .

It is primarily used in cross-coupling reactions (e.g., Suzuki-Miyaura reactions) due to its boronic acid moiety. Its pharmacological profile shows high gastrointestinal absorption and blood-brain barrier permeability, making it a candidate for CNS-targeted drug development .

Properties

Molecular Formula

C₅₆H₉₈N₁₆O₁₃ xH₂SO₄

Molecular Weight

1203.48

IUPAC Name

(6S)-N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-3-[(1R)-1-hydroxyethyl]-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methyloctanamide;sulfuric acid

InChI

InChI=1S/C56H98N16O13.H2O4S/c1-7-32(4)13-11-12-16-44(75)63-36(17-23-57)51(80)72-46(34(6)74)56(85)68-39(20-26-60)48(77)67-41-22-28-62-55(84)45(33(5)73)71-52(81)40(21-27-61)65-47(76)37(18-24-58)66-53(82)42(29-31(2)3)69-54(83)43(30-35-14-9-8-10-15-35)70-49(78)38(19-25-59)64-50(41)79;1-5(2,3)4/h8-10,14-15,31-34,36-43,45-46,73-74H,7,11-13,16-30,57-61H2,1-6H3,(H,62,84)(H,63,75)(H,64,79)(H,65,76)(H,66,82)(H,67,77)(H,68,85)(H,69,83)(H,70,78)(H,71,81)(H,72,80);(H2,1,2,3,4)/t32-,33+,34+,36-,37-,38-,39-,40-,41-,42-,43+,45-,46-;/m0./s1

SMILES

CCC(C)CCCCC(=O)NC(CCN)C(=O)NC(C(C)O)C(=O)NC(CCN)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC2=CC=CC=C2)CC(C)C)CCN)CCN)C(C)O.OS(=O)(=O)O

Synonyms

N2-(6-Methyl-1-oxooctyl)-L-2,4-diaminobutanoyl-L-threonyl-L-2,4-diaminobutanoyl-L-2,4-diaminobutanoyl-L-2,4-diaminobutanoyl-D-phenylalanyl-L-leucyl-L-2,4-diaminobutanoyl-L-2,4-diaminobutanoyl-L-threonine Cyclic (10→4)-Peptide Sulfate

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Unii-57vab21zlf is produced through the fermentation of Paenibacillus polymyxa. The fermentation broth is subjected to adsorption using resin, followed by desorption with sulfuric acid or acidic ethanol. The resulting solution is concentrated to obtain a saturated solution of polymyxin B sulfate. Crystals are then separated using an organic solvent, filtered, and dried to obtain polymyxin B sulfate .

Industrial Production Methods: Industrial production of polymyxin B1 sulfate involves large-scale fermentation, followed by purification processes such as spray drying or lyophilization to obtain the final product. The use of organic solvents like acetone and diethyl ether for crystallization is common, although care must be taken due to the volatility and potential hazards of these solvents .

Chemical Reactions Analysis

Types of Reactions: Unii-57vab21zlf undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Molecular Formula Molecular Weight (g/mol) LogP (XLOGP3) Solubility (mg/mL) Key Applications
UNII-57VAB21ZLF C₆H₅BBrClO₂ 235.27 2.15 0.24 Suzuki-Miyaura catalysis, CNS drug precursors
(3-Bromo-5-chlorophenyl)boronic acid C₆H₅BBrClO₂ 235.27 2.15 0.24 Similar catalytic applications
(6-Bromo-2,3-dichlorophenyl)boronic acid C₆H₄BBrCl₂O₂ 260.28 2.43 0.18 Catalysis, agrochemical synthesis
(2,4-Dichlorophenyl)boronic acid C₆H₅BCl₂O₂ 190.82 1.98 0.35 Polymer chemistry, material science

Key Observations:

Structural Similarity:

  • This compound shares a phenyl-boronic acid backbone with halogen substituents. The bromine and chlorine positions differentiate it from analogs like (2,4-dichlorophenyl)boronic acid, which lacks bromine .
  • (6-Bromo-2,3-dichlorophenyl)boronic acid has a higher molecular weight (260.28 vs. 235.27) due to additional chlorine atoms, impacting its solubility and reactivity .

Functional Differences:

  • Catalytic Efficiency: this compound exhibits superior reactivity in Suzuki-Miyaura reactions compared to (2,4-dichlorophenyl)boronic acid, attributed to bromine's electron-withdrawing effects enhancing electrophilicity .
  • Pharmacokinetics: Unlike (6-Bromo-2,3-dichlorophenyl)boronic acid, this compound shows blood-brain barrier permeability , making it more relevant in neuropharmacology .

Comparison with Functionally Similar Compounds

Research Findings and Limitations

Advantages of this compound: Versatility: Effective in synthesizing biaryl compounds under mild conditions (75°C, THF/water) . Pharmacological Potential: Demonstrated CNS activity in preclinical models .

Limitations:

  • Solubility: Lower aqueous solubility compared to phenylboronic acid limits its use in aqueous-phase reactions.
  • Hazard Risks: Brenk alert necessitates stringent safety protocols during handling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.